Lubimin

Phytoalexin biosynthesis Hairy root culture Metabolic engineering

Lubimin is an irreplaceable vetispirane sesquiterpenoid phytoalexin intermediate in the solavetivone→rishitin biosynthetic cascade. Its transient accumulation peaks at 96 h (28 μg/ml), enabling dissection of early vs. late defense signaling events in Solanaceae. Unlike rishitin or capsidiol, lubimin requires a 5-fold higher LOD (0.5 μg) for HPLC-UV quantification, demanding authentic reference material for calibration. Procurement of ≥98% pure lubimin is essential for method validation, CYP76 hydroxylase gene discovery, heterologous expression studies, and comprehensive metabolomic phenotyping of cultivar resistance or elicitor screening programs. Substitution with surrogate phytoalexins yields non-equivalent data.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 35951-50-9
Cat. No. B1675347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubimin
CAS35951-50-9
SynonymsLubimin
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1CC(CC(C12CCC(C2)C(=C)C)C=O)O
InChIInChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3
InChIKeyCEVNHRPKRNTGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lubimin (CAS 35951-50-9): Sesquiterpenoid Phytoalexin for Solanaceae Defense Research


Lubimin is a vetispirane sesquiterpenoid phytoalexin produced by solanaceous plants, including potato (Solanum tuberosum) and Datura stramonium, in response to pathogen challenge or elicitor treatment [1]. It is biosynthetically derived from farnesyl diphosphate via vetispiradiene and solavetivone, and serves as a precursor to rishitin, the predominant phytoalexin in potato tubers [2]. Lubimin exhibits antimicrobial properties against fungal pathogens such as Phytophthora infestans and Fusarium oxysporum, and is routinely quantified alongside rishitin, phytuberin, and capsidiol in studies of plant immunity and secondary metabolism [3].

Why Lubimin Cannot Be Replaced by Rishitin, Capsidiol, or Solavetivone in Experimental Workflows


Sesquiterpenoid phytoalexins from Solanaceae exhibit distinct biosynthetic kinetics, accumulation profiles, and analytical behaviors that preclude simple substitution. Lubimin accumulates transiently at lower peak concentrations than rishitin [1] and requires different HPLC detection thresholds compared to capsidiol [2]. Its stereospecific conversion to rishitin is enzymatically controlled, with the 10-epi isomer being inactive [3]. Consequently, studies focused on early defense responses, biosynthetic intermediate trapping, or analytical method validation demand the authentic compound; using a surrogate phytoalexin will yield non-equivalent quantitative and mechanistic data.

Quantitative Evidence Differentiating Lubimin from Closest Analogs: Rishitin, Capsidiol, and Solavetivone


Comparative Production Yields in Elicitor-Treated Potato Hairy Root Cultures

Lubimin accumulates to 171 μg/g dry weight in elicitor-treated potato hairy root cultures, a yield that is approximately 80% of the major phytoalexin rishitin (213 μg/g dry weight) under identical conditions [1].

Phytoalexin biosynthesis Hairy root culture Metabolic engineering

Quantitative Accumulation Kinetics in Potato Tuber Tissue Challenged with Phytophthora infestans

In potato tuber tissue inoculated with an incompatible race of Phytophthora infestans, lubimin reaches a maximum concentration of 28 μg/ml in the inoculation fluid after 96 hours, whereas rishitin accumulates to 245 μg/ml after 6 days [1].

Plant-pathogen interaction Phytoalexin kinetics Late blight resistance

Analytical Detection Sensitivity via HPLC-UV

Lubimin exhibits a lower limit of detection (LOD) of 0.5 μg by HPLC-UV at 205 nm, which is 5-fold higher than the 0.1 μg LOD reported for capsidiol and rishitin using the same chromatographic system [1].

Analytical chemistry HPLC method validation Phytoalexin quantification

Biosynthetic Role as a Stereospecific Precursor in the Rishitin Pathway

Radiolabeled feeding experiments confirm that lubimin is an intermediate in the biosynthesis of rishitin. 3-Hydroxy[2-³H₁]lubimin is incorporated into rishitin, whereas its 10-epi isomer is not, demonstrating strict stereospecificity of the downstream conversion [1].

Biosynthesis Metabolic pathway Sesquiterpenoid engineering

Proportional Contribution to Total Sesquiterpenoid Pool in Potato Tuber Tissue

Rishitin and lubimin together account for 85–90% of total sesquiterpenoid accumulation in elicited potato tuber tissue, with the remaining 10–15% comprising phytuberin, phytuberol, and solavetivone [1].

Phytoalexin profiling Metabolomics Potato defense response

Optimal Use Cases for Lubimin Based on Quantitative Differentiation Evidence


Phytoalexin Pathway Elucidation and Metabolic Engineering

Lubimin serves as a critical intermediate in the solavetivone → rishitin biosynthetic cascade [1]. Its stereospecific conversion to rishitin makes it an indispensable tool for gene discovery studies (e.g., CYP76 family hydroxylases) and for engineering sesquiterpenoid production in heterologous systems. The quantified yields in hairy root cultures provide a benchmark for optimizing production titers [2].

Time-Resolved Plant Immunity Studies

The distinct temporal accumulation profile of lubimin—peaking at 96 h post-inoculation at 28 μg/ml, compared to rishitin's 245 μg/ml at 6 days—allows researchers to dissect early versus late defense signaling events [3]. Lubimin is the preferred analyte for investigating initial phytoalexin induction and the transition to sustained rishitin production.

Analytical Method Development and Reference Standard Procurement

The 5-fold higher LOD of lubimin (0.5 μg) relative to capsidiol and rishitin (0.1 μg) necessitates method validation specific to lubimin-containing matrices [4]. Procurement of authentic lubimin is essential for establishing calibration curves and assessing matrix effects in HPLC-UV or LC-MS workflows.

Solanaceae Defense Metabolite Profiling

As lubimin and rishitin collectively represent 85–90% of total sesquiterpenoid phytoalexins in potato tissue [2], accurate quantification of lubimin is required for comprehensive metabolomic analyses of cultivar resistance, elicitor screening, or stress response phenotyping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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